molecular formula C7H11Cl3O2 B3051476 Pentyl trichloroacetate CAS No. 33972-81-5

Pentyl trichloroacetate

Cat. No.: B3051476
CAS No.: 33972-81-5
M. Wt: 233.5 g/mol
InChI Key: LZJOVWVTJGLPFN-UHFFFAOYSA-N
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Description

Pentyl trichloroacetate, also known as acetic acid, 2,2,2-trichloro-, pentyl ester, is an organic compound with the molecular formula C7H11Cl3O2. It is a derivative of trichloroacetic acid, where the hydrogen atom of the carboxyl group is replaced by a pentyl group. This compound is known for its applications in various chemical processes and industrial uses .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentyl trichloroacetate can be synthesized through the esterification of trichloroacetic acid with pentanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous esterification of trichloroacetic acid with pentanol in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to separate the ester from the unreacted starting materials and by-products. The purified ester is collected and stored for further use .

Chemical Reactions Analysis

Types of Reactions: Pentyl trichloroacetate undergoes various chemical reactions, including hydrolysis, reduction, and substitution.

Common Reagents and Conditions:

    Hydrolysis: In the presence of water and a strong acid or base, this compound can be hydrolyzed to produce trichloroacetic acid and pentanol.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of trichloroethanol and pentanol.

    Substitution: Nucleophilic substitution reactions can occur with this compound, where the trichloromethyl group can be replaced by other nucleophiles, leading to the formation of various substituted products.

Major Products Formed:

Scientific Research Applications

Pentyl trichloroacetate has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of pentyl trichloroacetate involves its interaction with various molecular targets and pathways. In biochemical assays, it acts as a precipitant for macromolecules such as proteins, DNA, and RNA. The trichloroacetate moiety interacts with the macromolecules, leading to their precipitation and subsequent analysis. In chemical reactions, the ester group undergoes hydrolysis, reduction, or substitution, depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

  • Trichloroacetic acid
  • Trichloroacetyl chloride
  • Trichloroethanol
  • Trichloroacetic acid esters (e.g., methyl trichloroacetate, ethyl trichloroacetate)

Comparison: Pentyl trichloroacetate is unique among trichloroacetic acid derivatives due to the presence of the pentyl group, which imparts distinct physical and chemical properties. Compared to other trichloroacetic acid esters, this compound has a higher molecular weight and different solubility characteristics. Its reactivity in chemical reactions may also differ due to the steric effects of the pentyl group .

Properties

IUPAC Name

pentyl 2,2,2-trichloroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11Cl3O2/c1-2-3-4-5-12-6(11)7(8,9)10/h2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJOVWVTJGLPFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60187583
Record name Acetic acid, trichloro-, pentyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60187583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33972-81-5
Record name Acetic acid, trichloro-, pentyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033972815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC50961
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50961
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetic acid, trichloro-, pentyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60187583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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